molecular formula C6H4ClNS B8651084 2-(2-Chlorothiophen-3-yl)acetonitrile

2-(2-Chlorothiophen-3-yl)acetonitrile

Cat. No. B8651084
M. Wt: 157.62 g/mol
InChI Key: XHZAVOQCIGAWGL-UHFFFAOYSA-N
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Patent
US07786132B2

Procedure details

Perchloric acid (0.070 mL, 0.81 mmol) was added to a rapidly stirring suspension of N-chlorosuccinimide (10.8 g, 81.2 mmol) and 2-(thiophen-3-yl)acetonitrile (10.0 g, 81.2 mmol) in carbon tetrachloride (40 mL). After 3 h at room temperature, the reaction mixture was treated with solid NaHCO3 (300 mg, 3.6 mmol), then filtered and concentrated. The residue was purified by chromatography, eluting with a gradient of 5-15% EtOAc/hexanes to afford pure 2-(2-chlorothiophen-3-yl)acetonitrile as a pale yellow oil (4.23 g, 26.8 mmol, 33% yield). MS (M+H)+ 158/160.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
0.07 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[S:9]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]#[N:16])=[CH:10]1.C([O-])(O)=O.[Na+]>C(Cl)(Cl)(Cl)Cl.Cl(O)(=O)(=O)=O>[Cl:1][C:10]1[S:9][CH:13]=[CH:12][C:11]=1[CH2:14][C:15]#[N:16] |f:2.3|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
10 g
Type
reactant
Smiles
S1C=C(C=C1)CC#N
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0.07 mL
Type
catalyst
Smiles
Cl(=O)(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
a rapidly stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography
WASH
Type
WASH
Details
eluting with a gradient of 5-15% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1SC=CC1CC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26.8 mmol
AMOUNT: MASS 4.23 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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